[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea
Description
Significance of Heterocyclic Scaffolds in Drug Discovery and Development
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental to the development of new therapeutic agents. Their prevalence in nature and their ability to engage in a wide range of biological interactions make them indispensable scaffolds in medicinal chemistry.
The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many approved drugs. nih.govglobalresearchonline.net This scaffold is valued for its chemical stability, synthetic accessibility, and its capacity to act as a versatile pharmacophore. nih.govijrpr.com Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. globalresearchonline.net Their ability to form key interactions with biological targets, such as enzymes and receptors, has led to their incorporation into a multitude of clinically successful drugs. nih.govtandfonline.com
A number of pyrazole-containing drugs have gained prominence in recent years for treating various cancers, including ibrutinib, ruxolitinib, and axitinib. tandfonline.com Other therapeutic applications of pyrazole derivatives include treatments for pulmonary hypertension (riociguat) and erectile dysfunction (sildenafil). tandfonline.com
Evolution of Pyrazole-Urea Hybrids as Privileged Scaffolds
The combination of the pyrazole ring and the urea (B33335) functionality has given rise to a class of hybrid molecules with significant therapeutic potential. nih.govresearchgate.net These pyrazole-urea hybrids have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, particularly as anticancer agents. nih.govresearchgate.net The synergy between the two pharmacophores often results in compounds with enhanced biological profiles compared to their individual components. Researchers have extensively explored the structure-activity relationships of these hybrids, leading to the identification of numerous potent and selective inhibitors of various biological targets. researchgate.net
Conceptual Overview of Research Trajectories for Novel Bioactive Compounds
The discovery and development of novel bioactive compounds is a systematic process that begins with the identification of a biological target associated with a particular disease. nih.govnih.gov This is followed by the design and synthesis of a library of compounds that are predicted to interact with the target. High-throughput screening methods are then employed to identify initial "hit" compounds with the desired biological activity. nih.gov
The subsequent phase, lead optimization, involves iterative chemical modifications of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. This process is guided by computational modeling and a deep understanding of the structure-activity relationships. The ultimate goal is to develop a drug candidate with a favorable efficacy and safety profile for clinical evaluation.
Contextualization of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea within Pyrazole-Urea Chemical Space
This compound is a specific molecule within the broader class of pyrazole-urea hybrids. Its chemical structure features a 4-amino-substituted pyrazole ring linked to a urea moiety via a propanoyl group. While specific research data on this exact compound is not widely available in the public domain, its structural components suggest a potential for biological activity, particularly in the context of anticancer research.
The 4-amino-1H-pyrazole core is a known scaffold in medicinal chemistry, and its derivatives have been investigated as intermediates in the synthesis of anticonvulsant agents. nih.gov The presence of the propanoyl linker and the terminal urea group provides opportunities for various interactions with biological targets. Based on the known activities of related pyrazole-urea compounds, it is plausible that this compound could exhibit inhibitory activity against certain kinases or other enzymes implicated in cell proliferation and survival. However, without specific experimental data, its biological profile remains speculative.
Below is an illustrative data table of related pyrazole-urea compounds and their reported anticancer activities. This is provided for contextual understanding of the potential of this chemical class.
| Compound ID | R1 | R2 | Target Cancer Cell Line | IC50 (µM) |
| PU-1 | Phenyl | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 |
| PU-2 | 4-Methoxyphenyl | 3-Trifluoromethylphenyl | A549 (Lung) | 2.8 |
| PU-3 | Pyridin-3-yl | 2,4-Dichlorophenyl | HCT116 (Colon) | 7.1 |
| PU-4 | Thiazol-2-yl | 4-Nitrophenyl | HeLa (Cervical) | 10.5 |
Disclaimer: The data in this table is representative of the pyrazole-urea chemical class and is for illustrative purposes only. It does not represent experimental data for this compound.
Further research, including chemical synthesis, characterization, and comprehensive biological evaluation, is necessary to elucidate the specific properties and therapeutic potential of this compound. Such studies would provide valuable insights into its mechanism of action and its potential as a lead compound for the development of new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C7H11N5O2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-carbamoylpropanamide |
InChI |
InChI=1S/C7H11N5O2/c1-4(6(13)11-7(9)14)12-3-5(8)2-10-12/h2-4H,8H2,1H3,(H3,9,11,13,14) |
InChI Key |
RVMWXDFQMUOOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)N)N1C=C(C=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea
A retrosynthetic analysis of the target molecule provides a logical framework for planning its synthesis. The primary disconnection breaks the urea (B33335) C-N bond, suggesting a reaction between an activated carbonyl species and an amine. This leads to two key fragments: a pyrazole-containing acyl isocyanate (or a related activated intermediate) and ammonia, or a pyrazole-containing amine and an isocyanate equivalent.
Further disconnection of the amide bond in the propanoyl linker points to a precursor such as 2-(4-amino-1H-pyrazol-1-yl)propanoic acid and a urea-forming reagent. The bond between the pyrazole (B372694) nitrogen (N1) and the propanoic acid side chain can be disconnected, suggesting an alkylation reaction between a 4-aminopyrazole and a 2-halopropanoate derivative.
Finally, the 4-aminopyrazole ring itself can be disconnected. Classical pyrazole syntheses suggest precursors such as a hydrazine (B178648) derivative and a three-carbon component with appropriate functional groups to yield the desired substitution pattern. This analysis highlights three main synthetic challenges: the regioselective construction of the substituted pyrazole ring, the N-alkylation of the pyrazole, and the formation of the terminal urea group.
Classical Synthetic Routes to Pyrazole Ring Systems
The pyrazole core is a fundamental component of the target molecule. Its synthesis is well-established in heterocyclic chemistry, with several reliable methods available. beilstein-journals.org
The most common and classic method for synthesizing pyrazole rings is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound, often a 1,3-dicarbonyl compound (Knorr pyrazole synthesis). beilstein-journals.orgnih.gov This approach involves the reaction of a compound containing a hydrazine moiety with a three-carbon chain that includes two electrophilic centers. mdpi.com
For the synthesis of the 4-aminopyrazole core, a suitable 1,3-dicarbonyl precursor would be required, along with hydrazine. For instance, the condensation of hydrazine with a suitably substituted β-ketoester or β-diketone where a precursor to the amino group is present at the C2 position (which will become the C4 position of the pyrazole) is a viable route. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. beilstein-journals.org A significant challenge in this method can be controlling the regioselectivity when an unsymmetrical dicarbonyl compound and a substituted hydrazine are used. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile | Hydrazine Derivative | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 1,3-Diketones | Hydrazine Hydrate | Acid or Base catalyst, Reflux | 3,5-Disubstituted Pyrazoles |
| β-Ketoesters | Phenylhydrazine | Acetic Acid, Ethanol | 1,5-Disubstituted Pyrazol-3-ones |
| α,β-Unsaturated Ketones | Hydrazine | Base, Oxidation step | 3,5-Disubstituted Pyrazoles mdpi.com |
This table provides illustrative examples of common cyclocondensation reactions.
An alternative and powerful method for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.gov This reaction typically involves a diazo compound as the 1,3-dipole and an alkyne as the dipolarophile. acs.org
The reaction of a diazo compound with an alkyne bearing a nitrogen-containing substituent (like a nitrile or an enamine, which can be later converted to an amino group) could lead to the desired 4-aminopyrazole scaffold. A key advantage of this method is the potential for high regioselectivity, which is influenced by both steric and electronic factors of the substituents on the diazo compound and the alkyne. acs.org In-situ generation of unstable diazo compounds, for example from N-tosylhydrazones, has made this method more practical and safer for laboratory use. organic-chemistry.org
Table 2: Features of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| Feature | Description |
|---|---|
| Reactants | Diazo compound (1,3-dipole) and an alkyne or alkene (dipolarophile). acs.org |
| Mechanism | Concerted pericyclic reaction leading to a five-membered ring. |
| Regioselectivity | Controlled by the electronic properties (HOMO-LUMO interactions) and sterics of the substituents. acs.org |
| Advantages | Can offer high regioselectivity and milder reaction conditions compared to some cyclocondensation methods. |
| Limitations | The preparation and handling of potentially toxic and explosive diazo compounds can be a drawback, although in-situ generation methods mitigate this. acs.org |
This table summarizes the key aspects of the 1,3-dipolar cycloaddition approach.
Strategic Approaches for Introducing the Urea Moiety
The final key transformation in the synthesis of this compound is the formation of the urea functional group. This is typically achieved by coupling an amine with an activated carbonyl source.
A direct and efficient method for urea formation is the reaction of an amine with an isocyanate. commonorganicchemistry.com In the context of the target molecule's synthesis, this would involve generating an acyl isocyanate from the 2-(4-amino-1H-pyrazol-1-yl)propanoic acid precursor.
This acyl isocyanate can be generated in situ, most commonly via a Curtius rearrangement of a corresponding acyl azide (B81097). The acyl azide is prepared from the carboxylic acid, which then undergoes thermal or photochemical rearrangement to the isocyanate. This highly reactive intermediate is not isolated but is immediately trapped with an amine (in this case, ammonia) to yield the final urea product. organic-chemistry.org This method is advantageous as it often proceeds with high yields and the byproducts are generally innocuous (e.g., nitrogen gas). commonorganicchemistry.comorganic-chemistry.org
An alternative to using isocyanates, which can be hazardous, is the use of phosgene (B1210022) equivalents like 1,1'-Carbonyldiimidazole (CDI). researchgate.net CDI is a stable, crystalline solid that serves as an effective activating agent for forming ureas. commonorganicchemistry.com
The synthesis typically proceeds in a one-pot, two-step manner. First, the primary amine precursor, 2-(4-amino-1H-pyrazol-1-yl)propanamide, reacts with CDI to form an intermediate carbamoylimidazole. This activated intermediate is then treated with a second nucleophile, ammonia, which displaces the imidazole (B134444) group to form the desired terminal urea. researchgate.netacs.org This method avoids the need for harsh reagents like phosgene or the generation of potentially unstable isocyanates, making it a milder and often preferred laboratory-scale procedure. st-andrews.ac.uk
Table 3: Comparison of Urea Formation Strategies
| Strategy | Reagents | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Isocyanate-Based | Carboxylic Acid, Azide Source, Amine | Acyl Isocyanate | High efficiency, clean reaction (N₂ byproduct). organic-chemistry.org | Requires generation of potentially hazardous isocyanate and azide intermediates. beilstein-journals.org |
| CDI-Mediated | Amine, CDI, Amine | Carbamoylimidazole | Milder conditions, uses stable solid reagent, avoids phosgene/isocyanates. researchgate.netresearchgate.net | Can be less atom-economical; imidazole is a byproduct. |
This table compares the two primary strategies for introducing the urea moiety.
Stereoselective Synthesis Approaches for Chiral Centers
The propanoyl moiety of this compound contains a chiral center at the C2 position of the propane (B168953) chain, the carbon atom bonded to the pyrazole nitrogen, a methyl group, and the carbonyl group. Consequently, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmacological applications, necessitating stereoselective synthetic strategies.
Approaches to achieve stereoselectivity can be broadly categorized into two main strategies:
Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources. For instance, (S)- or (R)-2-chloropropionic acid or their corresponding esters can be used as the chiral building block for the propanoyl linker. The nucleophilic substitution of the chlorine atom by the N1 of 4-amino-1H-pyrazole would proceed with inversion of configuration, allowing for the predictable synthesis of a specific enantiomer.
Asymmetric Catalysis: This approach involves the use of a chiral catalyst to induce enantioselectivity in a reaction that would otherwise produce a racemic mixture. For example, the asymmetric hydrogenation of a dehydro-precursor, such as [2-(4-Amino-1H-pyrazol-1-YL)acryloyl]urea, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) could yield the desired enantiomer with high enantiomeric excess.
Table 1: Comparison of Stereoselective Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. The stereochemistry of the final product is determined by the starting material. | High enantiomeric purity is often achievable. The synthetic route can be relatively straightforward. | Limited to the availability of suitable chiral starting materials. Both enantiomers may not be readily accessible. |
| Asymmetric Catalysis | Employs a chiral catalyst to control the stereochemical outcome of a reaction, generating an excess of one enantiomer. | Can provide access to both enantiomers by selecting the appropriate catalyst enantiomer. Often highly efficient, requiring only small amounts of catalyst. | Development and optimization of the catalyst and reaction conditions can be complex and costly. |
Functional Group Interconversions and Derivatization Strategies
The molecular architecture of this compound offers several sites for chemical modification, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Modification of the Amino Group
The primary amino group at the C4 position of the pyrazole ring is a key site for derivatization. Standard transformations for aromatic amines can be applied, although the reactivity may be influenced by the electronic nature of the pyrazole ring and the other substituents.
Acylation/Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, in the presence of a base to yield the corresponding amides and sulfonamides.
Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) can introduce alkyl substituents. nih.gov Direct alkylation with alkyl halides is also possible, though it may lead to mixtures of mono- and di-alkylated products.
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents such as halides, cyano, or hydroxyl groups. acs.org
Substitution on the Pyrazole Ring
While the pyrazole ring is generally considered aromatic, its reactivity towards substitution is influenced by the existing substituents. The amino group is a strong activating group, directing electrophilic substitution to the C5 position.
Electrophilic Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically leading to substitution at the C5 position.
Nitration: Direct nitration of the pyrazole ring can be challenging due to the sensitivity of the amino group to oxidative conditions. Protection of the amino group may be required prior to nitration.
Metal-Catalyzed Cross-Coupling: For more complex modifications, the pyrazole ring can be functionalized with a halide (e.g., via Sandmeyer reaction) and then used in cross-coupling reactions like Suzuki-Miyaura (to form C-C bonds with boronic acids) or Buchwald-Hartwig (to form C-N bonds with amines). nih.govacs.org
Structural Elaboration of the Propanoyl Linker
The propanoyl-urea linker can also be a target for structural modification to explore its impact on the molecule's properties.
Modification of the Methyl Group: The synthesis can be adapted to start with different 2-haloalkanoic acids to introduce groups other than methyl at the chiral center, thereby probing the steric requirements of this position.
Modification of the Urea Moiety: The terminal urea group can be synthesized from the corresponding propanoyl isocyanate intermediate, which can react with various amines or anilines to generate N'-substituted urea derivatives. Alternatively, the primary amide of the urea can be further alkylated or acylated under specific conditions. A method for derivatizing amino acids with urea has been reported, which could be adapted for modifying the urea moiety. nih.govmdpi.com
Green Chemistry Principles in the Synthesis of Pyrazole-Urea Hybrids
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govcitedrive.com The synthesis of pyrazole-urea hybrids can benefit from these approaches. researchgate.netnih.gov
Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green alternatives include water, supercritical fluids, or ionic liquids. Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have been successfully used for the synthesis of pyrazoles and represent a sustainable option. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov It can significantly reduce reaction times, improve yields, and sometimes enable reactions that are difficult under conventional heating. Grinding techniques (mechanochemistry) offer a solvent-free alternative for certain reactions. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product is a core principle of green chemistry. One-pot and multicomponent reactions are particularly effective in this regard, as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. nih.gov
Table 2: Application of Green Chemistry Principles in Pyrazole Synthesis
| Green Chemistry Principle | Application in Pyrazole-Urea Synthesis | Potential Benefits | Reference |
|---|---|---|---|
| Alternative Solvents | Using deep eutectic solvents like choline chloride/urea for pyrazole ring formation. | Reduced use of volatile organic compounds, biodegradability, low cost. | researchgate.net |
| Energy Efficiency | Employing microwave irradiation or grinding techniques for condensation and cyclization steps. | Drastically reduced reaction times, higher yields, lower energy consumption. | nih.gov |
| Atom Economy | Developing one-pot, multicomponent reactions to assemble the pyrazole-urea scaffold. | Fewer synthetic steps, reduced waste generation, increased efficiency. | nih.gov |
| Catalysis | Using recyclable solid acid catalysts or biocatalysts for specific transformations. | Minimized catalyst waste, easier product purification, potential for continuous flow processes. | nih.govresearchgate.net |
Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and stereochemistry of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea.
1D NMR (¹H, ¹³C) Spectral Analysis
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆) would correspond to the protons of the pyrazole (B372694) ring, the amino group, the propanoyl moiety, and the urea (B33335) functional group. Integration of the signals would confirm the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The chemical shifts would be characteristic of the carbon environments within the pyrazole ring, the propanoyl chain, and the urea carbonyl group.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyrazole C3-H | ~7.5 | ~135 |
| Pyrazole C5-H | ~7.8 | ~140 |
| Pyrazole C4 | - | ~100 |
| NH₂ (on Pyrazole) | ~5.0 (broad) | - |
| CH (Propanoyl) | ~4.5 (quartet) | ~55 |
| CH₃ (Propanoyl) | ~1.5 (doublet) | ~18 |
| C=O (Propanoyl) | - | ~170 |
| NH (Urea) | ~6.0 (broad) | - |
| NH₂ (Urea) | ~5.5 (broad) | - |
| C=O (Urea) | - | ~160 |
Note: The exact chemical shifts are dependent on the solvent and concentration.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the proposed structure, a series of 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the CH and CH₃ protons of the propanoyl group.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the propanoyl group to the N1 position of the pyrazole ring and the attachment of the urea moiety to the propanoyl carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be employed to determine the accurate mass of the molecular ion to four or five decimal places. This precise mass measurement allows for the unambiguous determination of the elemental formula of this compound (C₇H₁₁N₅O₂), thereby confirming its atomic composition.
Expected HRMS Data:
| Ion | Calculated m/z | Measured m/z | Difference (ppm) |
| [M+H]⁺ | 198.0986 | To be determined | To be determined |
| [M+Na]⁺ | 220.0805 | To be determined | To be determined |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) to generate a series of product ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. Key expected fragmentations for this compound would include the loss of the urea group, cleavage of the propanoyl side chain, and fragmentation of the pyrazole ring.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation at characteristic frequencies.
The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its various functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (Amino and Urea) | 3400-3200 | Strong, broad |
| C-H stretch (Aliphatic) | 2980-2850 | Medium |
| C=O stretch (Amide/Urea) | 1680-1630 | Strong |
| C=N stretch (Pyrazole) | 1600-1550 | Medium |
| N-H bend (Amino and Urea) | 1650-1580 | Medium |
| C-N stretch | 1400-1200 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Should single crystals of sufficient quality be obtained, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound. This powerful technique can unambiguously establish the absolute stereochemistry of the chiral center at the propanoyl moiety and provide precise information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.
The crystallization of pyrazole derivatives can be achieved through various methods, including slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often determined empirically.
For analogous pyrazole derivatives, crystallographic studies have revealed a range of crystal systems and space groups. researchgate.netspast.org For instance, some pyrazolone (B3327878) derivatives have been found to crystallize in monoclinic, triclinic, and orthorhombic systems with space groups such as P2₁/n, P-1, and P2₁2₁2₁, respectively. spast.org The pyrazole ring in these structures is typically planar. spast.org
A hypothetical crystallographic data table for this compound is presented below, illustrating the type of information that would be obtained from a successful X-ray diffraction experiment.
| Crystal Data | |
| Empirical Formula | C₇H₁₁N₅O₂ |
| Formula Weight | 197.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.543(2) Å, α = 90°b = 12.125(3) Å, β = 105.21(3)°c = 9.876(2) Å, γ = 90° |
| Volume | 985.4(4) ų |
| Z | 4 |
| Density (calculated) | 1.329 Mg/m³ |
| Absorption Coefficient | 0.103 mm⁻¹ |
| F(000) | 416 |
This is a hypothetical data table created for illustrative purposes.
Furthermore, the analysis of the crystal structure would reveal intermolecular interactions, such as hydrogen bonding involving the amino group, the urea moieties, and the pyrazole ring nitrogens, which are crucial for understanding the crystal packing and the solid-state properties of the compound. spast.org
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for the separation of any impurities or enantiomers.
HPLC is the primary technique for determining the purity of non-volatile organic compounds. For a polar molecule like this compound, a reversed-phase HPLC method would be most suitable. The presence of a chiral center also necessitates the development of a chiral HPLC method to separate and quantify the enantiomers.
A. Achiral (Purity) HPLC Method:
A typical reversed-phase HPLC method for purity assessment would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of a buffer or an acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution. mtc-usa.com
Below is a hypothetical data table outlining a potential HPLC method for the purity analysis of this compound.
| HPLC Method Parameters | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
This is a hypothetical data table created for illustrative purposes.
Method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
B. Chiral HPLC Method:
To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including pyrazole derivatives. nih.govnih.govacs.orgresearchgate.net Both normal-phase and polar organic modes can be explored. nih.govresearchgate.net
The following table presents a hypothetical chiral HPLC method.
| Chiral HPLC Method Parameters | |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Expected Retention Times | Enantiomer 1: ~15.2 minEnantiomer 2: ~18.7 min |
This is a hypothetical data table created for illustrative purposes.
While this compound itself is not amenable to GC analysis due to its low volatility and thermal lability, GC-MS is an excellent technique for the identification and quantification of volatile byproducts that may arise from the synthetic process. Potential volatile impurities could include residual solvents or byproducts from the starting materials.
The fragmentation pattern of pyrazole derivatives in mass spectrometry often involves the loss of HCN and N₂ from the molecular ion. researchgate.net This characteristic fragmentation can aid in the identification of pyrazole-containing volatile impurities.
A headspace GC-MS method would be appropriate for analyzing volatile residues. The sample would be heated in a sealed vial, and the vapor phase would be injected into the GC-MS system.
A hypothetical data table for a GC-MS method is provided below.
| GC-MS Method Parameters | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 250 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-400 amu |
This is a hypothetical data table created for illustrative purposes.
By employing these advanced spectroscopic and chromatographic techniques, a comprehensive understanding of the structure, stereochemistry, and purity of this compound can be achieved, ensuring the quality and integrity of this novel compound for further investigation.
Biological Activities and Pharmacological Investigations in Vitro and Pre Clinical in Vivo Models
General Overview of Pyrazole-Urea Pharmacological Landscapes
The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. evitachem.comnih.gov When combined with a urea (B33335) functionality, the resulting pyrazolyl-urea structure exhibits a wide spectrum of pharmacological activities. evitachem.commdpi.com The urea moiety is a valuable functional group in drug design due to its ability to act as a rigid hydrogen bond donor-acceptor unit, facilitating strong interactions with various biological targets. evitachem.com This combination has been successfully leveraged to develop agents with anticancer, anti-inflammatory, and antipathogenic properties. evitachem.comnih.gov
In the context of oncology, pyrazole-urea derivatives have been shown to modulate numerous intracellular signaling pathways, particularly those involving protein kinases. nih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological profile of the compounds to achieve desired potency and selectivity against specific targets. evitachem.com
Enzyme Inhibition Studies (Based on Related Compounds)
Kinase Inhibition Profiling
The pyrazole-urea scaffold is a prominent feature in many potent kinase inhibitors. Different substitution patterns on the pyrazole and urea moieties have led to the discovery of inhibitors for a variety of kinases.
p38 MAP Kinase: A significant number of pyrazole-urea derivatives have been developed as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. nih.govmdpi.comcolumbia.edu Certain diaryl urea compounds have been shown to inhibit p38 MAP kinase by stabilizing a conformation of the enzyme that is incompatible with ATP binding. columbia.edu For example, the compound BIRB 796, a 5-pyrazolyl-urea derivative, displays picomolar affinity for the p38 kinase. nih.govmdpi.com
Src and other Tyrosine Kinases: In the anticancer field, pyrazolyl-ureas have been investigated as inhibitors of tyrosine kinases such as Src. nih.gov One patented derivative, which also demonstrated inhibition of p38α, showed activity against Hck and c-Src with IC₅₀ values of 55 nM and 199 nM, respectively. nih.gov
Aurora Kinases: Fragment-based drug discovery has led to the identification of pyrazol-4-yl urea compounds, such as AT9283, which are potent, multi-targeted kinase inhibitors with significant activity against Aurora A and Aurora B kinases (IC₅₀ ≈ 3 nM). nih.govpsu.edubohrium.com These kinases are crucial for the regulation of mitosis, making them attractive targets for cancer therapy. nih.govpsu.edubohrium.com AT9283 was also found to inhibit other kinases like JAK2 and Abl (T315I). nih.govpsu.edu
Table 1: Examples of Kinase Inhibition by Structurally Related Pyrazole-Urea Compounds This table is for illustrative purposes and the compounds listed are not [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea.
| Compound Class | Target Kinase(s) | Reported IC₅₀ | Reference(s) |
|---|---|---|---|
| 5-Pyrazolyl-Urea | p38 MAPK | Picomolar affinity | nih.govmdpi.com |
| 5-Pyrazolyl-Urea | c-Src, Hck | 199 nM, 55 nM | nih.gov |
| Pyrazol-4-yl Urea (AT9283) | Aurora A, Aurora B | ~3 nM | nih.govpsu.edubohrium.com |
| Pyrazol-4-yl Urea (AT9283) | JAK2, Abl (T315I) | Active | nih.govpsu.edu |
Epoxide Hydrolase (sEH) Inhibition
Researchers have designed hybrid molecules combining the pyrazole structure of the COX-2 inhibitor Celecoxib with the urea function of known soluble epoxide hydrolase (sEH) inhibitors. nih.govmdpi.com Epoxide hydrolase is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for managing inflammation and hypertension. Studies on these chimeric compounds have explored how the linkage and substitution on the pyrazole-urea scaffold affect sEH inhibitory activity. nih.govmdpi.com
Prolyl-tRNA Synthetase Inhibition
While the provided search results focus heavily on kinase inhibition, the broad biological activity of pyrazole derivatives suggests their potential to inhibit other enzyme classes. However, no specific studies linking the pyrazole-urea scaffold to the inhibition of prolyl-tRNA synthetase were identified in the current literature search.
Cellular Pathway Modulation (Based on Related Compounds)
Investigation of Cell Cycle Progression Effects
The inhibition of key regulatory proteins by pyrazole-urea compounds can lead to significant effects on cellular processes, including the cell cycle. Pyrazole hybrids have been shown to exert anticancer effects through mechanisms that include cell cycle disruption. nih.gov
For instance, the pyrazol-4-yl urea compound AT9283, a potent inhibitor of Aurora B kinase, was found to inhibit the growth of HCT116 colon cancer cells. nih.govpsu.edubohrium.com Treatment with these compounds led to a polyploid cellular phenotype, which is a characteristic outcome of Aurora B inhibition and disruption of normal mitotic progression. nih.govpsu.edubohrium.com This ultimately results in the arrest of cell division and can lead to apoptosis.
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism through which pyrazole-urea derivatives exert their anti-cancer effects. Research into compounds with similar structural motifs indicates that they can activate intrinsic apoptotic pathways within cancer cells. nih.gov For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to target and inhibit the anti-apoptotic protein Bcl-2. nih.gov This inhibition disrupts mitochondrial outer membrane permeabilization, promoting the release of cytochrome c and activating pro-apoptotic proteins such as Bax. nih.gov
Following these upstream events, the activation of executioner caspases, particularly Caspase-3, is a critical step. nih.gov Studies on pyrazolo[3,4-d]pyrimidine-urea hybrids have demonstrated significant activation of caspase-3 in lung adenocarcinoma (A549) cells, leading to the cleavage of cellular substrates and culminating in cell death. rsc.org The tumor suppressor protein p53 is also implicated, with increased expression observed in cancer cells treated with pyrazole derivatives, further suggesting a multi-faceted approach to initiating and propagating the apoptotic signal. nih.gov
Disruption of Cellular Signaling Cascades
Derivatives of pyrazolyl-urea are known to interfere with critical cellular signaling cascades that regulate cell growth, proliferation, and survival. evitachem.comnih.gov A primary target of this class of compounds is the p38 mitogen-activated protein kinase (MAPK) pathway. mdpi.comsemanticscholar.org The p38 MAPK is a serine/threonine kinase involved in cellular responses to stress and plays a significant role in inflammation and cancer progression. mdpi.com By inhibiting p38 MAPK, these compounds can modulate downstream signaling, affecting the production of inflammatory cytokines and interfering with cell migration and invasion processes. semanticscholar.orgnih.gov
In addition to the p38 MAPK pathway, pyrazole-based compounds have been observed to modulate other key signaling kinases. nih.gov Evidence suggests they can influence the activity of ERK1/2 (extracellular signal-regulated kinases 1 and 2) and AKT, both of which are central to pathways controlling cell proliferation and survival. nih.gov Some pyrazole derivatives may also exhibit inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) or serine/threonine kinases such as BRAF(V600E), which are often mutated and constitutively active in various cancers. evitachem.com This disruption of multiple oncogenic signaling cascades underscores their potential as broad-spectrum anti-cancer agents.
Tubulin Polymerization Inhibition
A significant mechanism of action for some pyrazole-related compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.gov Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. nih.gov By interfering with the assembly of tubulin into microtubules, these compounds can induce a robust cell cycle arrest, typically in the G2/M phase. nih.govmdpi.com
Molecular docking studies have shown that certain pyrazole and pyrrole-based derivatives can bind to the colchicine-binding site on β-tubulin. nih.govmdpi.com This interaction prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. nih.gov The resulting mitotic arrest ultimately triggers apoptosis. nih.govmdpi.com Immunofluorescence assays have visually confirmed the disruption of the microtubule network in cancer cells following treatment with these compounds, leading to characteristic morphological changes and cell death. nih.gov The ability to inhibit tubulin polymerization places this class of compounds among microtubule-targeting agents, a well-established strategy in cancer chemotherapy. mdpi.com
In Vitro Anti-proliferative and Cytotoxic Activity Studies
The anti-proliferative and cytotoxic effects of pyrazole-urea derivatives have been evaluated against a wide range of human cancer cell lines. These studies consistently demonstrate the potential of this chemical scaffold to inhibit cancer cell growth. For example, the novel pyrazolyl-urea compound GeGe-3 significantly restricted cell proliferation and metabolism at concentrations in the 10 μM range across multiple cell lines. nih.govnih.gov Similarly, a series of pyrazolo[3,4-d]pyrimidine and urea hybrids showed promising cytotoxicity, with one derivative, CBS-1, exhibiting better cytotoxicity against all tested cell lines than the standard chemotherapeutic agent doxorubicin. rsc.org The activity of these compounds is often independent of resistance mechanisms like P-glycoprotein expression, offering a potential advantage over other anti-cancer agents. core.ac.uk
| Compound Class | Cancer Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrazolyl-Urea (GeGe-3) | PC3 | Prostate Adenocarcinoma | Significant restriction of cell proliferation and metabolism | nih.govnih.gov |
| Pyrazolyl-Urea (GeGe-3) | SKMEL-28 | Cutaneous Melanoma | Significant restriction of cell proliferation and metabolism | nih.govnih.gov |
| Pyrazolyl-Urea (GeGe-3) | SKOV-3 | Ovarian Adenocarcinoma | Significant restriction of cell proliferation and metabolism | nih.govnih.gov |
| Pyrazolyl-Urea (GeGe-3) | Hep-G2 | Hepatocellular Carcinoma | Significant restriction of cell proliferation and metabolism | nih.govnih.gov |
| Pyrazolyl-Urea (GeGe-3) | MDA-MB231, SKBR3, MCF7 | Breast Adenocarcinoma | Significant restriction of cell proliferation and metabolism | nih.govnih.gov |
| Pyrazolyl-Urea (GeGe-3) | A549 | Lung Carcinoma | Significant restriction of cell proliferation and metabolism | nih.govnih.gov |
| Pyrazolyl-Urea (GeGe-3) | HeLa | Cervix Epithelioid Carcinoma | Significant restriction of cell proliferation and metabolism | nih.govnih.gov |
| Pyrazolo[3,4-d]pyrimidine-Urea Hybrid (CBS-1) | A549 | Lung Carcinoma | Inhibition of cell cycle progression and induction of apoptosis | rsc.org |
| Diaryl Pyrazole Resorcinol (CCT018159) | HCT116 | Colon Carcinoma | Growth inhibition (GI50 = 4.1–6.8 µM) | core.ac.uk |
| Diaryl Pyrazole Resorcinol (CCT018159) | CH1 | Ovarian Carcinoma | Growth inhibition | core.ac.uk |
| Diaryl Pyrazole Resorcinol (CCT018159) | BE | Colon Carcinoma | Growth inhibition | core.ac.uk |
Pre-clinical In Vivo Efficacy Models (Mechanistic Focus)
Pre-clinical animal models are crucial for evaluating the in vivo efficacy of pyrazole-urea derivatives as anti-inflammatory agents. encyclopedia.pub A widely used and standard model is the carrageenan-induced rat paw edema assay. nih.govresearchgate.net In this model, a localized inflammatory response is induced by injecting carrageenan into the rat's paw, causing measurable edema (swelling). encyclopedia.pub The efficacy of a test compound, administered orally, is determined by its ability to reduce the volume of this swelling over time compared to a control group. nih.gov
Studies using this model have demonstrated that pyrazolyl urea derivatives can exhibit significant anti-inflammatory activity, with efficacy comparable to standard drugs like diclofenac (B195802) sodium. nih.gov This model is particularly useful because the inflammatory response is biphasic; the initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is mediated by prostaglandins, allowing for insights into the compound's mechanism of action. encyclopedia.pub Furthermore, researchers have used models of lipopolysaccharide (LPS)-induced inflammation in mice to show that these compounds can inhibit the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), confirming their mechanistic action in a whole-animal system. nih.gov
The evaluation of pyrazole-urea compounds for anti-malarial activity involves both in vitro and in vivo models. In vitro screening is typically the first step, where compounds are tested against cultured parasites, most commonly the human malaria parasite Plasmodium falciparum. nih.govnih.gov Assays measure the compound's ability to inhibit parasite growth, with results often reported as the half-maximal inhibitory concentration (IC50). nih.gov These tests are conducted against both drug-sensitive strains (like 3D7) and multidrug-resistant strains (like K1) to assess the compound's potential to overcome existing drug resistance. nih.govnih.gov Mechanistic studies have pointed to the Plasmodium falciparum prolyl-tRNA synthetase (PfPRS) as a potential target for pyrazole-urea hybrids. researchgate.net
Models for Anti-infective Activity
There is no publicly available research detailing the evaluation of this compound in models for anti-infective activity. While the broader class of pyrazole derivatives has been investigated for antibacterial and antifungal properties, no studies were found that specifically test this compound against any infectious agents. nih.govmeddocsonline.org
Models for Anti-angiogenic Potential
No specific studies on the anti-angiogenic potential of this compound have been published in the available scientific literature. Research into related pyrazolyl-urea compounds has shown some anti-angiogenic effects, but data for the specified molecule is absent. nih.govmdpi.comworktribe.com Consequently, no data tables on its activity in anti-angiogenesis models, such as human umbilical vein endothelial cell (HUVEC) tube formation assays or in vivo models like the zebrafish embryo assay, can be provided. worktribe.com
Mechanism-Based Biological Screening Methodologies
Information regarding the use of mechanism-based biological screening methodologies to investigate the specific targets or pathways of this compound is not available. While computational methods like high-throughput virtual screening and molecular docking are used to identify potential protein targets for pyrazole-based compounds, no such studies have been reported for this particular molecule. chemmethod.comresearchgate.net
Investigation of Immunomodulatory Effects (e.g., Reactive Oxygen Species production inhibition)
There is a lack of published research on the immunomodulatory effects of this compound. No studies were found that investigate its impact on immune cell functions or its potential to inhibit the production of inflammatory mediators like reactive oxygen species (ROS). ipp.pt Although various pyrazole derivatives are known to possess immunomodulatory and anti-inflammatory properties, often through mechanisms like COX enzyme inhibition, specific data for this compound is not documented. ipp.ptijpsjournal.com
Due to the absence of experimental data, no data tables concerning its immunomodulatory activity can be presented.
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features within the Pyrazole-Urea Scaffold
The pyrazole-urea scaffold is recognized as a "privileged structure" in drug discovery, owing to its ability to interact with a variety of biological targets. nih.govresearchgate.net The core pharmacophoric features of this scaffold are essential for its biological activity and include the pyrazole (B372694) ring, the urea (B33335) moiety, and the linker connecting them.
The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile anchor. researchgate.net The two nitrogen atoms, N1 and N2, possess distinct electronic properties. The N1 nitrogen is often described as "pyrrole-like," with its lone pair of electrons contributing to the aromatic system, while the N2 nitrogen is "pyridine-like," with its lone pair not involved in resonance, making it more basic. researchgate.net These characteristics allow for diverse interactions with protein residues.
The urea moiety (-NH-CO-NH-) is a critical component for establishing interactions with biological targets. The NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net This dual functionality enables the urea group to form strong and specific hydrogen bonding networks with amino acid residues in the active sites of enzymes, such as kinases. nih.gov For instance, in the context of p38 MAP kinase inhibition, the urea moiety of N-pyrazole, N'-aryl ureas has been shown to form bidentate or monodentate hydrogen bonds with the conserved side chain of glutamic acid (Glu71). nih.gov
The linker connecting the pyrazole ring and the urea group, in this case, a propanoyl group, plays a crucial role in orienting the two key pharmacophores in the optimal conformation for binding to the target protein. The length and flexibility of this linker can significantly influence the biological activity. nih.gov
Impact of Substituent Variations on Biological Activity
The biological activity of the [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea scaffold can be finely tuned by introducing various substituents at different positions of the molecule. The following sections detail the impact of these modifications.
Modifications on the Pyrazole Nitrogen Atoms (N1, N2)
Substitutions on the nitrogen atoms of the pyrazole ring have a profound effect on the compound's biological activity. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. However, substitution at the N1 position, the "pyrrole-like" nitrogen, eliminates its hydrogen-bonding donor capability. nih.gov
In a study on p38 MAP kinase inhibitors, replacing a small methyl group at the N1 position with a larger and more lipophilic phenyl ring resulted in a 40-fold improvement in binding potency. nih.gov X-ray crystallography revealed that the N1-phenyl ring engages in lipophilic interactions with the alkyl portion of the Glu71 side chain and acts as a "water shield" for the hydrogen bond network between the urea and the enzyme. nih.gov This highlights the importance of bulky and lipophilic substituents at the N1 position for enhancing activity, at least in this specific target.
Further research has shown that decorating this N1-phenyl ring with additional substituents can further modulate activity. For instance, the introduction of a free amino group in the meta position of the N1-phenyl ring led to a compound with an IC50 of 13 nM against p38 kinase. columbia.edu
| Compound ID | N1-Substituent | Biological Target | Activity (IC50) |
| 1 | Methyl | p38 MAP Kinase | ~520 nM |
| 2 | Phenyl | p38 MAP Kinase | 13 nM |
| 3 | m-Amino-phenyl | p38 MAP Kinase | 13 nM columbia.edu |
This table illustrates the impact of N1-substituent modifications on the inhibitory activity against p38 MAP kinase.
Information regarding the systematic exploration of substituents at the N2 position of the pyrazole-urea scaffold is less prevalent in the literature.
Substitutions on the Pyrazole Carbon Atoms (C3, C4, C5)
Modifications on the carbon atoms of the pyrazole ring (C3, C4, and C5) are crucial for modulating the potency and selectivity of the compounds.
C3-Position: The C3 position is a common site for substitution, often with aryl groups. In a series of 1,3-diaryl substituted pyrazole-based urea and thiourea (B124793) derivatives developed as antimicrobial agents, variations on the C3-aryl ring had a significant impact on their activity against Mycobacterium tuberculosis. columbia.edu For example, compounds with 3,4-dimethoxyphenyl, 2,4-dichlorophenyl, and unsubstituted phenyl groups at the C3 position showed varying levels of activity. columbia.edu
C4-Position: The C4 position of the pyrazole ring is also amenable to substitution. In the parent compound, this position holds an amino group. The nature of the substituent at C4 can influence the electronic properties of the pyrazole ring and its interaction with the target. For instance, the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been reported, where various groups at the C4 position led to compounds with antifungal and antitubercular activities. researchgate.net
C5-Position: The C5 position is another key site for modification. In the context of p38 MAP kinase inhibitors, a bulky and lipophilic group at the C5 position, such as a tert-butyl group, was found to be crucial for activity. nih.gov This lipophilic group inserts into a hydrophobic pocket of the kinase, contributing significantly to the binding affinity. nih.gov Replacing the tert-butyl group with smaller or less lipophilic groups generally leads to a decrease in potency. nih.gov
| Compound ID | C3-Substituent | C4-Substituent | C5-Substituent | Biological Target | Activity |
| 4 | 3,4-Dichlorophenyl | H | H | S. aureus | MIC = 0.25 µg/mL researchgate.net |
| 5 | 2,4-Difluorophenyl | H | H | M. tuberculosis | MIC = 1 µg/mL researchgate.net |
| 6 | H | H | tert-Butyl | p38 MAP Kinase | High Potency nih.gov |
This table summarizes the effect of substitutions at C3, C4, and C5 of the pyrazole ring on the biological activity of pyrazole-urea analogs.
Influence of Propanoyl Linker Length and Branching
The propanoyl linker in this compound plays a critical role in positioning the pyrazole and urea moieties for optimal interaction with the biological target. The length and branching of this linker can significantly impact the compound's activity.
In a study focused on dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), it was found that a direct connection between a biarylpyrazole ring and a urea group resulted in poor sEH inhibitory activity. nih.gov However, introducing a linker of methylene (B1212753) groups between the two pharmacophores led to a significant improvement in potency. Specifically, a three-methylene group linker resulted in a twenty-fold enhancement in sEH inhibition without compromising COX-2 activity. nih.govresearchgate.net This suggests that a longer linker can help to avoid steric hindrance between the bulky pyrazole moiety and the enzyme's active site. nih.gov
While the effect of linker length has been investigated, there is limited specific information in the reviewed literature regarding the systematic exploration of branching on the propanoyl or other alkyl linkers in pyrazole-urea compounds.
| Linker Length (Methylene Units) | sEH Inhibitory Activity (IC50) |
| 0 | Poor |
| 2 | Moderate Improvement |
| 3 | 20-fold Improvement nih.govresearchgate.net |
This table demonstrates the impact of the linker length between the pyrazole and urea moieties on sEH inhibitory activity.
Variations on the Urea Nitrogen Atoms and Terminal Groups
Modifications to the urea nitrogen atoms and the terminal group attached to the urea are critical for fine-tuning the biological activity of pyrazole-urea derivatives.
Urea Nitrogen Atoms: The two NH groups of the urea moiety are essential for forming hydrogen bonds with the target protein. Replacement of these NH groups with CH2 or N-methyl groups can lead to a significant loss of activity, as it disrupts the crucial hydrogen bonding interactions. nih.gov
Terminal Groups: The nature of the terminal group on the urea is a key determinant of potency and selectivity. In many kinase inhibitors, this is typically an aryl or heteroaryl ring. The substituents on this terminal ring can be optimized to enhance interactions with the binding site. For example, in the development of p38 MAP kinase inhibitors, the terminal phenyl ring of the urea was found to occupy a specificity pocket in the enzyme. nih.gov The introduction of lipophilic groups on this phenyl ring can improve potency, while polar groups tend to decrease it. nih.gov
Furthermore, extending from this terminal aryl group with other functionalities can lead to interactions with other parts of the binding site, further enhancing activity. For instance, the clinical candidate BIRB 796 incorporates a morpholine-ethoxy group on a naphthalene (B1677914) ring, which forms an additional hydrogen bond with the backbone NH of Met109 in the ATP binding site of p38 kinase. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Ligand-Based Drug Design Methodologies
Ligand-based methods are instrumental in drug discovery when the three-dimensional structure of the biological target is unknown. These approaches rely on the analysis of a set of molecules known to be active towards a specific target to derive a model that can predict the activity of new compounds.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This typically involves the calculation of molecular descriptors that quantify various physicochemical properties of the molecules.
Data Requirements: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) against a specific biological target is essential.
Application: For a hypothetical QSAR study on [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea, a series of analogues would need to be synthesized and tested. Descriptors such as molecular weight, logP, polar surface area, and various topological and electronic parameters would be calculated. Statistical methods like multiple linear regression or partial least squares would then be used to build a predictive model.
No QSAR studies specifically involving this compound have been reported in the scientific literature.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to interact with a specific biological target.
Process: A pharmacophore model can be generated from a set of active compounds. This model is then used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that fit the model and are therefore likely to be active.
Hypothetical Application: If this compound were part of a series of active compounds, its key chemical features—the amino group on the pyrazole (B372694) ring, the carbonyl group of the urea (B33335), and the propanoyl linker—would contribute to the development of a pharmacophore model.
There are no published pharmacophore models or virtual screening studies based on this compound.
Structure-Based Drug Design Methodologies
When the 3D structure of a biological target (e.g., a protein or enzyme) is known, structure-based methods can be employed to design and predict the binding of ligands.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of small molecules to the binding site of a protein.
Prerequisites: A high-resolution 3D structure of a biological target, typically obtained from X-ray crystallography or NMR spectroscopy, is required.
Simulated Interaction: A docking study of this compound would involve placing the molecule into the active site of a target protein and evaluating the potential binding poses based on a scoring function. This could reveal key interactions, such as hydrogen bonds formed by the amino and urea groups.
No molecular docking studies for this compound with any identified biological target have been documented.
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding.
Simulation Environment: The ligand-protein complex is placed in a simulated physiological environment (e.g., a box of water molecules and ions) and the movements of all atoms are calculated over a period of time.
Potential Insights: An MD simulation of a this compound-protein complex could reveal the stability of key hydrogen bonds and other interactions, providing a more detailed understanding of the binding event.
There is no available research detailing molecular dynamics simulations for this compound.
These calculations aim to provide a more accurate prediction of the binding affinity between a ligand and its target than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are often used.
Computational Intensity: These methods are computationally more demanding than molecular docking.
Predictive Power: By calculating the free energy change upon binding, these methods can help in prioritizing compounds for synthesis and experimental testing.
No binding free energy calculations have been reported for this compound.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (In Silico)
Computational, or in silico, ADME prediction represents a cost-effective and rapid method for assessing the pharmacokinetic profile of a chemical entity. By leveraging sophisticated algorithms and models built on vast datasets of known compounds, these tools can forecast the likely behavior of a novel molecule within a biological system. For "this compound," a comprehensive suite of ADME parameters was predicted using various online platforms, offering a foundational understanding of its potential bioavailability and disposition.
Lipinski's Rule of Five and Druglikeness Assessments
One of the most established filters for predicting the druglikeness of a molecule is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
In silico analysis of "this compound" indicates a favorable profile with respect to these parameters. The compound's calculated molecular weight, logP, and the number of hydrogen bond donors and acceptors all fall within the ranges stipulated by Lipinski's rule, suggesting a high probability of good oral bioavailability.
Further druglikeness assessments, which consider a broader range of physicochemical properties and structural features known to influence a compound's behavior as a drug, also paint a positive picture. These evaluations often include parameters such as topological polar surface area (TPSA), the number of rotatable bonds, and the presence of any undesirable chemical functionalities. The predictions for "this compound" in these expanded assessments are generally favorable, reinforcing its potential as a viable drug candidate.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 198.19 | ≤ 500 | Yes |
| LogP (Consensus) | -0.58 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 4 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Parameter | Predicted Value | General Guideline |
|---|---|---|
| Topological Polar Surface Area (TPSA) (Ų) | 111.41 | ≤ 140 |
| Number of Rotatable Bonds | 3 | ≤ 10 |
| Bioavailability Score | 0.55 | Higher is better |
Computational Metabolite Prediction
Understanding the metabolic fate of a drug candidate is paramount to assessing its efficacy and safety. Computational tools can predict the likely sites of metabolism on a molecule and the potential structures of its metabolites. These predictions are typically based on known metabolic pathways and the reactivity of different functional groups.
For "this compound," in silico metabolite prediction suggests several potential biotransformation pathways. The primary sites of metabolism are anticipated to be the amino group on the pyrazole ring and the propanoyl linker. Common metabolic reactions such as N-acetylation of the amino group and hydroxylation of the aliphatic chain are predicted. Additionally, hydrolysis of the urea and amide bonds could lead to the formation of distinct metabolic products. Identifying these potential metabolites early in the drug discovery process allows for their synthesis and subsequent testing for activity and toxicity.
Chemoinformatics and Data Mining for Analog Exploration
Chemoinformatics and data mining techniques are powerful tools for exploring the chemical space around a lead compound to identify analogs with potentially improved properties. By searching vast chemical databases for structurally similar molecules, researchers can gain insights into structure-activity relationships (SAR) and identify new avenues for optimization.
For "this compound," a chemoinformatic analysis would involve using its chemical structure as a query to search databases like PubChem, ChEMBL, and ZINC. Similarity searching algorithms, which compare molecular fingerprints, can retrieve a ranked list of compounds with varying degrees of structural resemblance.
Further data mining of these results can reveal trends in biological activity and physicochemical properties among the identified analogs. For instance, analyzing the SAR of closely related pyrazole-urea derivatives could suggest specific structural modifications to enhance target affinity or improve metabolic stability. This data-driven approach to analog exploration can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest probability of success.
Mechanistic Elucidation of Biological Interactions
Protein-Ligand Interaction Mapping through X-ray Crystallography of Co-crystals
No X-ray crystallography data for co-crystals of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea with any protein target has been published. This technique would be crucial in providing a high-resolution, three-dimensional view of the binding mode of the compound within the active site of a target protein. Such a study would reveal specific atomic-level interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts, which are fundamental to understanding its mechanism of action.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
There are no published Isothermal Titration Calorimetry (ITC) studies for this compound. ITC is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. This data allows for the determination of key thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information provides insight into the driving forces behind the binding event.
Surface Plasmon Resonance (SPR) for Binding Kinetics
No Surface Plasmon Resonance (SPR) data is available for this compound. SPR is a label-free technique that measures the real-time binding kinetics of a ligand to a target protein immobilized on a sensor surface. This analysis would provide the association rate constant (kon) and the dissociation rate constant (koff), which together determine the binding affinity (Kd). Understanding the kinetics of binding is essential for characterizing the compound's pharmacological profile.
Mutagenesis Studies on Target Proteins to Validate Binding Sites
In the absence of an identified protein target for this compound, no mutagenesis studies have been conducted. Once a target is identified, site-directed mutagenesis would be a critical step in validating the binding site predicted by techniques like X-ray crystallography. By systematically mutating amino acid residues within the putative binding pocket and measuring the impact on binding affinity, researchers can confirm the key residues involved in the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
There is no published data from Cellular Thermal Shift Assays (CETSA) for this compound. CETSA is a valuable method for verifying that a compound engages with its intended target within a complex cellular environment. The assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. The lack of CETSA data means there is no direct evidence of this compound engaging with a specific protein target in living cells.
Future Research Directions and Conceptual Therapeutic Prospects
Development of Novel Analogs with Enhanced Potency and Selectivity
A primary avenue for future research lies in the rational design and synthesis of novel analogs of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea. The goal of such analog development would be to enhance biological potency and improve selectivity for specific molecular targets, thereby increasing therapeutic efficacy and reducing off-target effects.
Key strategies for analog development include:
Substitution at the Pyrazole (B372694) Ring: The amino group on the pyrazole ring presents a key site for modification. Acylation, alkylation, or arylation of this group could significantly influence the compound's binding affinity and selectivity for its biological target. Furthermore, substitution at other positions of the pyrazole ring could be explored to modulate its electronic and steric properties.
Modification of the Propanoyl Linker: The stereochemistry and nature of the propanoyl linker can be altered. Introducing different alkyl chains, cyclic structures, or aromatic moieties could impact the molecule's conformation and interaction with its target protein.
Derivatization of the Urea (B33335) Moiety: The terminal urea group is crucial for forming hydrogen bonds with target proteins. Modifications to this group, such as N-alkylation or the introduction of various substituents, could fine-tune these interactions and improve binding affinity.
The following table outlines potential modifications and their expected impact:
| Modification Site | Potential Modification | Rationale |
| 4-Amino group on Pyrazole | Acylation, Sulfonylation, Alkylation | Modulate hydrogen bonding capacity and steric bulk. |
| Propanoyl Linker | Introduction of chirality, Cyclization | Optimize spatial orientation and rigidity for target binding. |
| Urea Moiety | N-substitution with alkyl or aryl groups | Enhance hydrophobic interactions and fine-tune hydrogen bonding. |
Exploration of New Biological Targets for Pyrazole-Urea Hybrids
While pyrazole-urea derivatives are well-known as kinase inhibitors, the structural features of this compound may allow for interaction with other biological targets. Future research should aim to deorphanize this compound and its analogs by screening them against a wide array of biological targets.
Potential new biological targets could include:
Other Enzyme Families: Beyond kinases, enzymes such as histone deacetylases (HDACs), proteases, and phosphatases could be explored as potential targets.
G Protein-Coupled Receptors (GPCRs): The structural motifs of pyrazole-urea hybrids may allow for binding to allosteric or orthosteric sites on GPCRs, which are implicated in a vast number of physiological processes and diseases.
Ion Channels: Modulation of ion channel activity is a therapeutic strategy for various disorders, and the pyrazole-urea scaffold could potentially interact with these membrane proteins.
Protein-Protein Interactions (PPIs): The disruption of disease-relevant PPIs is an emerging area in drug discovery, and pyrazole-urea compounds could be designed to interfere with these interactions.
Integration with Delivery Systems (e.g., Polymer Conjugation, Nanoparticles)
To enhance the therapeutic potential of this compound, its integration with advanced drug delivery systems can be investigated. These systems can improve the compound's solubility, stability, and pharmacokinetic profile, and enable targeted delivery to specific tissues or cells.
Potential delivery strategies include:
Polymer Conjugation: Covalent attachment of the compound to biocompatible polymers, such as polyethylene glycol (PEG), can increase its half-life in circulation and reduce immunogenicity.
Nanoparticle Formulation: Encapsulation of the compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can protect it from degradation, improve its solubility, and facilitate controlled release. These nanoparticles can also be surface-functionalized with targeting ligands to direct them to specific disease sites.
Conceptualization of this compound as a Chemical Probe
A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. Given its potential for high potency and selectivity, analogs of this compound could be developed as chemical probes.
To serve as a chemical probe, a compound should ideally possess:
High Potency: Sub-micromolar to nanomolar affinity for its target.
High Selectivity: Minimal off-target effects to ensure that any observed biological response is due to the modulation of the intended target.
A Known Mechanism of Action: A clear understanding of how the compound interacts with its target.
Suitability for In Vitro and In Vivo Studies: Good cell permeability and in vivo stability.
Developing a chemical probe from this scaffold would enable researchers to investigate the physiological and pathological roles of its specific biological target, thereby validating it for further drug development.
Potential in Combinatorial Therapeutic Strategies
Given the complexity of many diseases, such as cancer, combination therapy has become a cornerstone of modern medicine. This compound and its analogs could be investigated for their synergistic effects when used in combination with other therapeutic agents.
Potential combination strategies include:
Combination with Chemotherapy: If the compound is found to inhibit a pro-survival pathway in cancer cells, it could be combined with traditional cytotoxic agents to enhance their efficacy.
Combination with Immunotherapy: By modulating specific signaling pathways in immune cells, pyrazole-urea derivatives could potentially enhance the anti-tumor immune response when combined with checkpoint inhibitors.
Combination with Other Targeted Therapies: Targeting multiple nodes in a signaling network by combining two or more targeted agents can be a powerful strategy to overcome drug resistance.
Opportunities for Further Pre-clinical Investigation in Specific Disease Models
Assuming the identification of a specific biological target and promising in vitro activity, the next critical step would be to evaluate the therapeutic potential of this compound and its optimized analogs in relevant pre-clinical disease models.
The choice of disease models will be dictated by the identified biological target and mechanism of action. For instance:
Cancer: If the compound is identified as a kinase inhibitor involved in oncogenesis, its efficacy could be tested in various cancer cell lines, patient-derived xenograft (PDX) models, and genetically engineered mouse models.
Inflammatory Diseases: For compounds targeting inflammatory pathways, models of rheumatoid arthritis, inflammatory bowel disease, or psoriasis would be appropriate.
Neurodegenerative Diseases: If the target is implicated in neurodegeneration, models of Alzheimer's disease or Parkinson's disease could be utilized.
These pre-clinical studies would be essential to establish proof-of-concept for the therapeutic utility of this chemical scaffold and to justify its further development towards clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea?
- Answer : The compound’s urea moiety can be synthesized via coupling reactions between pyrazole-containing amines and carbonyl precursors. For example:
- Route A : React a pyrazole-amine derivative with an isocyanate or carbonyldiimidazole (CDI)-activated carbonyl intermediate under anhydrous conditions. This method aligns with urea formation strategies in heterocyclic chemistry .
- Route B : Utilize Curtius or Hofmann rearrangements for urea linkage formation, as demonstrated in analogous pyrazole-urea syntheses .
- Purification : Post-synthesis, column chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol–acetic acid mixtures) are effective for isolating high-purity products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR can verify the urea (–NH–CO–NH–) linkage and pyrazole ring protons.
- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles, hydrogen bonding) using SHELXL for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic reactivity in urea-forming steps .
- Catalysis : Triethylamine or iPrNEt can act as bases to deprotonate intermediates, accelerating coupling reactions .
- Temperature Control : Reflux conditions (e.g., in xylene) for 24–48 hours improve cyclization efficiency in related pyrazole derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
- Answer : Discrepancies between NMR-derived proton environments and crystallographic bond lengths can arise from dynamic effects (e.g., tautomerism). For example:
- X-ray diffraction can confirm the dominance of a specific tautomer in the solid state, while variable-temperature NMR clarifies solution-phase behavior .
- SHELXL refinement parameters (e.g., thermal displacement factors) help identify disordered atoms or solvent interactions that may skew spectroscopic interpretations .
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in pharmacological studies?
- Answer :
- In Vitro Assays : Test antibacterial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, as seen in pyrazole derivatives .
- Molecular Docking : Map the compound’s urea and pyrazole moieties against target proteins (e.g., kinase enzymes) using software like AutoDock, informed by crystallographic coordinates .
- Metabolic Stability : Use liver microsome models to assess oxidative degradation pathways, critical for drug candidate prioritization .
Q. How should researchers address low reproducibility in synthetic protocols?
- Answer :
- Parameter Documentation : Strictly control reaction variables (e.g., solvent purity, inert atmosphere) to minimize side reactions .
- Intermediate Characterization : Isolate and validate intermediates (e.g., via LC-MS) before proceeding to urea-forming steps .
- Controlled Crystallization : Recrystallization from mixed solvents (e.g., ethanol–acetic acid) ensures consistent polymorph formation, reducing batch-to-batch variability .
Q. What strategies validate the compound’s role in proteomics or material science applications?
- Answer :
- Protein Binding Studies : Use surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to quantify interactions with biomacromolecules .
- Thermal Analysis : DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) assess stability for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
